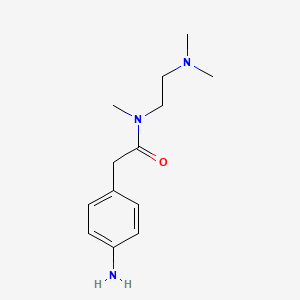
3-Fluoro-1,2-dimethyl-4-phenylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Fluoro-1,2-dimethyl-4-phenylpyrrole is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. Fluorinated pyrroles are of significant interest due to their unique biological, metabolic, physical, and pharmacokinetic properties . These compounds are integral to medicinal chemistry and have been developed as anti-inflammatory and anti-hypertension agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,2-dimethyl-4-phenylpyrrole can be achieved through various methods. One approach involves the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine, which upon vinylation with vinylmagnesium bromide affords the desired allylic amine. Reductive amination of this amine with p-anisaldehyde produces the protected amine, which can then be cyclized to form the pyrrole core .
Industrial Production Methods
Industrial production methods for fluorinated pyrroles often involve electrophilic fluorination. Direct fluorination of pyrrole rings can be performed using elemental fluorine or xenon difluoride. These methods provide regioselective fluorination, although the high reactivity of pyrrole rings towards electrophiles can lead to polymerization and moderate yields .
化学反応の分析
Types of Reactions
3-Fluoro-1,2-dimethyl-4-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the pyrrole ring, introducing functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic fluorination can be achieved using xenon difluoride or elemental fluorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoropyrroles or 3-fluoropyrroles depending on the regioselectivity of the reaction .
科学的研究の応用
3-Fluoro-1,2-dimethyl-4-phenylpyrrole has various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Industry: Fluorinated pyrroles are used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Fluoro-1,2-dimethyl-4-phenylpyrrole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets. The exact pathways and targets depend on the specific application, such as anti-inflammatory or anti-hypertension effects .
類似化合物との比較
Similar Compounds
3-Fluoro-1-phenylpyrrole: Another fluorinated pyrrole with similar biological properties.
2-Fluoropyrrole: A regioisomer with different substitution patterns and reactivity.
Uniqueness
3-Fluoro-1,2-dimethyl-4-phenylpyrrole is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of both fluorine and phenyl groups can enhance its binding affinity and metabolic stability compared to other fluorinated pyrroles .
特性
分子式 |
C12H12FN |
|---|---|
分子量 |
189.23 g/mol |
IUPAC名 |
3-fluoro-1,2-dimethyl-4-phenylpyrrole |
InChI |
InChI=1S/C12H12FN/c1-9-12(13)11(8-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChIキー |
WYJPFFOYNWJJIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN1C)C2=CC=CC=C2)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2-Hydroxyethyloxy)phenyl]butylamine](/img/structure/B8489759.png)


![Lithium, [2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B8489786.png)






![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8489835.png)
